(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol
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Overview
Description
(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.451. The purity is usually 95%.
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Scientific Research Applications
Catalyst Development and Reusability
One study discusses the development of an efficient reusable catalyst for the oxidation of primary alcohols and hydrocarbons, utilizing a molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y. The catalyst demonstrated high catalytic activity, improved stability, and operational flexibility, with the ability to be reused multiple times without significant loss of activity (Ghorbanloo & Maleki Alamooti, 2017).
Fluorescence and Sensing Applications
Research on the synthesis and fluorescence properties of Zn~(2+) fluorescent probes has shown that specific chemical structures can result in strong fluorescence when coordinated with Zn2+, indicating potential applications in fluorescence-based sensing technologies (Zheng Wen-yao, 2012).
Synthetic Chemistry Advancements
A study on the synthesis and application of imidazole derivatives highlights the preparation of (1-methyl-1H-imidazol-2-yl)methanol derivatives, which are convertible into carbonyl compounds. This research provides insights into novel synthetic routes and the utility of imidazole derivatives in organic chemistry (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Green Chemistry Approaches
A study exploring the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines and transfer hydrogenation of nitroarenes using RuCl3 highlights the efficiency and environmental benefits of such green chemistry approaches. This method provides a cost-effective and clean alternative for chemical synthesis and functionalization processes (Sarki et al., 2021).
Anion Hosting and Molecular Aggregation
Another research area includes the development of imidazole-based bisphenol as a versatile host for anions, demonstrating the potential for creating complex structures with specific hosting capabilities for various ions (Nath & Baruah, 2012).
Future Directions
Imidazole and its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future research directions could involve exploring these biological activities for this specific compound.
Properties
IUPAC Name |
[1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15(2)17-10-9-16(3)13-20(17)25-12-6-11-23-19-8-5-4-7-18(19)22-21(23)14-24/h4-5,7-10,13,15,24H,6,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSKBRJAWHYDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3N=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.